molecular formula C13H21NO2 B2506457 cyclobutyl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2309552-62-1

cyclobutyl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No. B2506457
CAS RN: 2309552-62-1
M. Wt: 223.316
InChI Key: VXHIWVMMIQXICX-UHFFFAOYSA-N
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Description

Cyclobutyl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone is a compound that likely features a cyclobutane ring fused with an azabicyclo[3.2.1]octane structure, which is further modified with methoxy and methanone functional groups. This structure suggests a complex stereochemistry and a potential for biological activity due to the presence of the azabicyclo moiety.

Synthesis Analysis

The synthesis of related azabicyclic compounds has been reported in the literature. For instance, the synthesis of 2-azabicyclo[2.1.1]hexanes has been achieved starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, which was prepared using a photochemical method. A key step involved the stereoselective electrophilic addition of phenylselenyl bromide, followed by ring closure and reductive removal of the phenylselenyl group to yield the amino derivative functionalized on the carbon ring . Another approach to 2-azabicyclo[2.1.1]hexanes involved imination of 3-(chloromethyl)cyclobutanone and subsequent reductive cyclization . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate methoxy and methanone functionalities at the relevant stages of the synthesis.

Molecular Structure Analysis

The molecular structure of this compound would be expected to exhibit significant stereochemical complexity due to the presence of multiple chiral centers. The synthesis of related compounds, such as (+)-1(S), 5(R), 8(S)-8-phenyl-2-azabicyclo[3.3.0]octan-8-ol, demonstrates the importance of stereochemistry in the synthesis and function of azabicyclic compounds . The methoxy and methanone groups would contribute to the electronic and steric properties of the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Azabicyclic compounds can participate in a variety of chemical reactions. The presence of the azabicyclo structure in the target compound suggests that it could undergo reactions typical of amines and cyclic ketones. For example, the amino group could be involved in the formation of amides or other derivatives through nucleophilic substitution reactions. The ketone functionality could be involved in reactions such as enantioselective reductions, as demonstrated by the use of oxazaborolidine derivatives of azabicyclic alcohols as catalysts for such transformations .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not provided, related compounds can offer some insights. The physical properties such as melting point, boiling point, and solubility would be influenced by the molecular structure, particularly the presence of the methoxy group which could increase solubility in organic solvents. The chemical properties would include reactivity associated with the azabicyclo core and the ketone group, which could be involved in nucleophilic addition reactions or serve as electrophiles in various organic transformations. The stereochemistry of the compound would also play a crucial role in its reactivity and interactions with other chiral substances, which is particularly relevant in the context of biological systems and chiral catalysis .

Scientific Research Applications

Synthesis Techniques

Research in synthetic organic chemistry has led to the development of efficient strategies for constructing complex bicyclic and cyclobutane-containing compounds. For example, studies have demonstrated methods for synthesizing 2-azabicyclo[2.1.1]hexanes and related structures through various synthetic routes. These methodologies can be crucial for the synthesis of cyclobutyl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone, as they provide a foundation for constructing cyclobutane rings and azabicyclo octane derivatives. Techniques involving photochemical methods, electrophilic additions, and ring closures have been highlighted as key steps in these syntheses (Lescop, Mevellec, & Huet, 2001).

Potential Applications in Medicinal Chemistry

Cyclobutane-containing compounds and azabicyclo octanes have been explored for their biological activities. Notably, research has shown that cyclobutyl nucleoside analogues exhibit antiviral and antineoplastic activities, suggesting that compounds with cyclobutyl groups could be potent agents in the treatment of various diseases. These studies provide insights into how this compound might be evaluated for potential medicinal applications, particularly as an antiviral or antineoplastic agent (Blanco et al., 1999).

Advanced Organic Synthesis and Natural Product Synthesis

The synthesis of complex organic molecules often requires innovative strategies to construct molecules with multiple stereocenters and constrained geometries, such as cyclobutane rings and azabicyclo structures. Research in this field has led to the development of novel synthetic methodologies that could be applicable to the synthesis of this compound. These methods involve the use of carbohydrate-templated asymmetric Diels-Alder reactions, photocycloadditions, and other cycloaddition strategies to construct bicyclic structures with high stereoselectivity (Luo et al., 2008).

properties

IUPAC Name

cyclobutyl-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-16-12-7-10-5-6-11(8-12)14(10)13(15)9-3-2-4-9/h9-12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHIWVMMIQXICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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